依达拉奉

描述

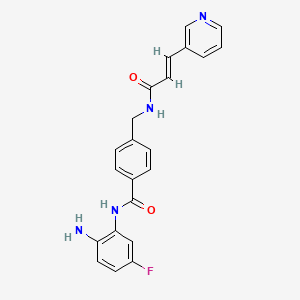

Chidamide, also known as Tucidinostat, is an oral subtype-selective histone deacetylase (HDAC) inhibitor . It inhibits Class I HDAC1, HDAC2, HDAC3, as well as Class IIb HDAC10 . It was first approved for the treatment of relapsed or refractory peripheral T-cell lymphoma by the China Food and Drug Administration in 2014 . It was also approved under the name Hiyasta (HBI-8000) in Japan in 2021 .

Synthesis Analysis

The synthesis of Chidamide involves the preparation of 3-Pyridineacrylic acid from 3-pyridine carboxaldehyde by Knoevenagel reaction . This is then converted to the title compound by 2 steps of acetylation in the presence of N, N’-carbonyl diimida-zole . The final product can be up to 99.76% pure .Chemical Reactions Analysis

Chidamide treatment significantly decreased the expression of type I HDACs, uncleaved Caspase-3 and p21 and increased the ratio of Bax/Bcl-2 expression .Physical And Chemical Properties Analysis

Chidamide has a molecular formula of C22H19FN4O2 and a molecular weight of 390.4 g/mol .科学研究应用

癌症治疗和肿瘤抑制

依达拉奉已被证明可以抑制 HDAC1、2、3 和 10 的活性,这些活性参与肿瘤的生长和存活。它诱导血液和淋巴来源肿瘤细胞的生长停滞和凋亡,使其成为治疗各种癌症的潜在药物 .

免疫系统调节

该化合物激活自然杀伤细胞和抗原特异性 CD8+ 细胞毒性 T 淋巴细胞介导的细胞抗肿瘤免疫。这表明它可用于增强机体对肿瘤细胞的免疫反应 .

表观遗传调控

依达拉奉可以调节肿瘤的异常表观遗传功能,这对于控制肿瘤进展中涉及的基因表达模式至关重要 .

联合治疗

研究探索了依达拉奉与泼尼松、依托泊苷和来那度胺等其他药物联合使用的效果,在治疗难治性或复发性 B 细胞 NHL 和 T 细胞或自然杀伤/T 细胞淋巴瘤方面显示出令人鼓舞的结果 .

自体干细胞移植 (ASCT)

依达拉奉与化疗联合使用在 ASCT 中显示出前景,特别是对于接受过一线化疗后达到 CR/PR 的 T 细胞淋巴瘤患者的 Chi-BEAM 准备方案 .

对化疗的敏感性

研究发现,依达拉奉可以通过抑制 HDAC3-AKT-P21-CDK2 信号通路来提高难治性或复发性急性髓系白血病 (AML) 对蒽环类药物的敏感性 .

作用机制

Target of Action

Chidamide, also known as CS055/HBI-8000, is an orally bioavailable histone deacetylase (HDAC) inhibitor . It specifically inhibits HDAC subtypes 1, 2, 3, and 10 . HDACs are enzymes that remove acetyl groups from histones and non-histone proteins, thereby altering the transcription of oncogenes and tumor suppressor genes .

Mode of Action

Chidamide modulates abnormal epigenetic regulation of chromatin remodeling in cancer by inhibiting relevant HDAC subtypes . This inhibition increases the acetylation level of chromatin histones, resulting in alterations to gene expression (i.e., epigenetic changes) in multiple signal transduction pathways . These changes lead to cell cycle inhibition and apoptosis induction of tumor cells .

Biochemical Pathways

Chidamide affects several biochemical pathways. It enhances the chemotaxis function of circulating PD-1 (+) cells from patients with peripheral T-cell lymphomas (PTCLs), which may reshape the tumor microenvironment to an anti-tumor phenotype . It also regulates the PI3K/AKT/mTOR signaling pathway, promoting cell cycle arrest and apoptosis in diffuse large B-cell lymphoma cells . Furthermore, chidamide promotes Mcl-1 degradation through the ubiquitin-proteasome pathway, suppressing the maintenance of mitochondrial aerobic respiration by Mcl-1, and resulting in inhibition of pancreatic cancer cell proliferation .

Pharmacokinetics

Chidamide is approved in China for relapsed or refractory PTCL at a dose of 30 mg twice per week . It has a relatively long half-life of 16.8–18.3 hours, and a dose-related increase in maximum concentration (Cmax) and area under the curve (AUC) is observed . It is absorbed through the intestinal tract and distributed into tissues rapidly, with the highest level found in the kidney, followed by the spleen, heart, lung, brain, and liver .

Result of Action

Chidamide’s action results in several molecular and cellular effects. It dose-dependently inhibits cell proliferation, causes G0/G1 cycle arrest, and triggers apoptosis in transformed follicular lymphoma cells . It also down-regulates Bcl-2 and survivin, and induces the cleavage of PARP in certain cell lines . Moreover, it has been shown to increase the sensitivity of non-small cell lung cancer to Crizotinib by decreasing c-MET mRNA methylation .

Action Environment

The action, efficacy, and stability of Chidamide can be influenced by environmental factors. For instance, it has been suggested that there might be a positive feedback loop in cells that controls the homeostasis of m6A modification for adaptive responses of cells to environmental factors, including chidamide . .

安全和危害

未来方向

Chidamide has shown promise in the treatment of various conditions. For instance, it has been used in combination with chemotherapy for the treatment of hormone receptor-positive advanced breast cancer . Furthermore, it has been suggested that Chidamide may have potential in reshaping the tumor microenvironment to an anti-tumor phenotype and synergizing with checkpoint inhibitors .

属性

IUPAC Name |

N-(2-amino-5-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHHICFWKXDFOW-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348099 | |

| Record name | N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1883690-47-8 | |

| Record name | N-(2-Amino-5-fluorophenyl)-4-(((1-oxo-3-(3-pyridinyl)-2-propen-1-yl)amino)methyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883690478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-AMINO-5-FLUOROPHENYL)-4-(((1-OXO-3-(3-PYRIDINYL)-2-PROPEN-1-YL)AMINO)METHYL)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462284YV3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

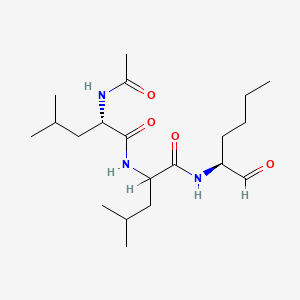

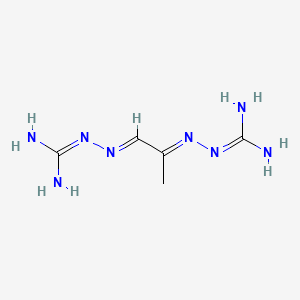

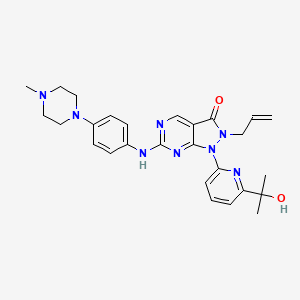

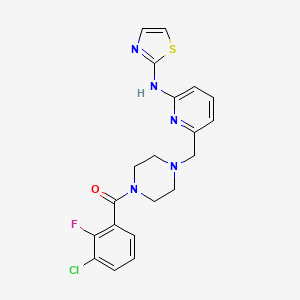

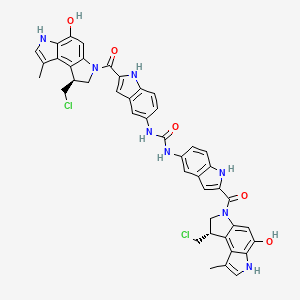

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1683900.png)

![3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide](/img/structure/B1683904.png)